Cas no 2229495-73-0 ({2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine)

{2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine is a cyclopropyl-containing amine derivative with a trifluoromethyl-substituted aromatic ring, offering unique steric and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces conformational rigidity, potentially improving binding selectivity in medicinal chemistry applications. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting CNS or enzyme modulation. Its structural features may contribute to improved pharmacokinetic profiles, such as enhanced membrane permeability or resistance to oxidative degradation. The presence of both amine and aromatic functionalities allows for further derivatization, enabling tailored modifications for specific research or industrial applications.
{2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine structure
2229495-73-0 structure
Product Name:{2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine
CAS No:2229495-73-0
MF:C12H14F3N
MW:229.241473674774
CID:6381860
PubChem ID:165714698
Update Time:2025-06-11

{2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine
    • 2229495-73-0
    • {2-[4-methyl-3-(trifluoromethyl)phenyl]cyclopropyl}methanamine
    • EN300-2007345
    • Inchi: 1S/C12H14F3N/c1-7-2-3-8(10-4-9(10)6-16)5-11(7)12(13,14)15/h2-3,5,9-10H,4,6,16H2,1H3
    • InChI Key: ZQZTWFSNSSAHAL-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C)C=CC(=C1)C1CC1CN)(F)F

Computed Properties

  • Exact Mass: 229.10783394g/mol
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

{2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine Pricemore >>

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Additional information on {2-4-methyl-3-(trifluoromethyl)phenylcyclopropyl}methanamine

Research Brief on {2-[4-methyl-3-(trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS: 2229495-73-0): Recent Advances and Applications

The compound {2-[4-methyl-3-(trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS: 2229495-73-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its cyclopropylmethanamine core, combined with the trifluoromethyl and methyl substituents on the phenyl ring, confers unique steric and electronic properties that enhance its binding affinity to various biological targets. Researchers have successfully employed this compound in the development of modulators for central nervous system (CNS) receptors, particularly those involved in neurotransmitter regulation.

In a 2023 study published in the Journal of Medicinal Chemistry, {2-[4-methyl-3-(trifluoromethyl)phenyl]cyclopropyl}methanamine was identified as a potent scaffold for designing selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The compound's ability to cross the blood-brain barrier efficiently while maintaining metabolic stability has made it a promising candidate for treating depression and anxiety disorders. Molecular docking studies revealed its high affinity for the serotonin transporter (SERT), with binding energies comparable to currently marketed SSRIs.

Another significant application of this compound has been in the field of oncology. Research teams at several pharmaceutical companies have incorporated 2229495-73-0 into novel kinase inhibitor designs targeting resistant forms of cancer. The trifluoromethyl group's electron-withdrawing properties and the cyclopropyl ring's conformational restriction have proven particularly valuable in overcoming drug resistance mechanisms observed in tyrosine kinase inhibitors.

The synthetic accessibility of {2-[4-methyl-3-(trifluoromethyl)phenyl]cyclopropyl}methanamine has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and reduced environmental impact. This advancement has facilitated larger-scale production for preclinical studies and may accelerate the compound's transition into clinical development.

Looking forward, researchers are exploring the compound's potential in addressing emerging therapeutic challenges. Its structural features make it particularly suitable for developing targeted protein degraders (PROTACs) and other novel therapeutic modalities. The presence of both the amine functionality and aromatic system allows for versatile conjugation strategies while maintaining favorable drug-like properties.

In conclusion, {2-[4-methyl-3-(trifluoromethyl)phenyl]cyclopropyl}methanamine (2229495-73-0) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. Its continued investigation promises to yield valuable insights for drug discovery and may lead to the development of novel treatments for various diseases. Future research directions include further optimization of its physicochemical properties and exploration of its activity against additional biological targets.

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